molecular formula C18H18BrNO2 B5915460 1-(4-bromophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one

1-(4-bromophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one

Cat. No. B5915460
M. Wt: 360.2 g/mol
InChI Key: UABXTCZUOJQBPM-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(4-ethoxyphenyl)amino]-2-buten-1-one is a chemical compound that is widely used in scientific research. This compound is also known as EF24 and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EF24 is not fully understood. However, it has been suggested that EF24 exerts its anti-cancer effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that is involved in the regulation of various genes that promote cell proliferation, survival, and inflammation. EF24 has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
EF24 has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. EF24 has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, EF24 also has some limitations. It is relatively unstable and can degrade over time, which can affect its potency. EF24 also has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of EF24. One area of research is to investigate the potential of EF24 as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of research is to explore the structure-activity relationship of EF24 and its analogs to identify more potent and selective compounds. Additionally, the development of novel delivery systems for EF24 could improve its solubility and stability, making it more suitable for in vivo applications.
In conclusion, EF24 is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. EF24 has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of EF24, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

EF24 can be synthesized using a simple method that involves the reaction of 4-bromobenzaldehyde and 4-ethoxyaniline with ethyl acetoacetate. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride. The product is then purified using column chromatography to obtain pure EF24.

Scientific Research Applications

EF24 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. EF24 has been shown to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells. It has also been found to reduce inflammation in animal models of arthritis and other inflammatory diseases.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-ethoxyanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-3-22-17-10-8-16(9-11-17)20-13(2)12-18(21)14-4-6-15(19)7-5-14/h4-12,20H,3H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABXTCZUOJQBPM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-bromophenyl)-3-(4-ethoxyanilino)but-2-en-1-one

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